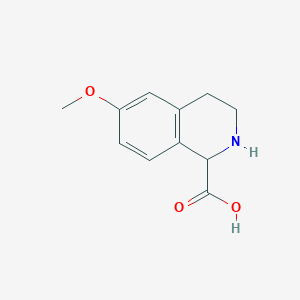

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRHLLVXHCWXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661366 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161833-78-8 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The guide focuses on the mechanistic principles and practical execution of the most prevalent synthetic strategies, primarily the Pictet-Spengler reaction. It is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative data to facilitate successful synthesis and optimization.

Introduction and Strategic Importance

This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread occurrence in natural alkaloids and their ability to interact with a diverse range of biological targets.[1] This specific scaffold, featuring a methoxy group at the 6-position and a carboxylic acid at the 1-position, serves as a crucial building block for developing novel therapeutics, including enzyme inhibitors and central nervous system agents.[2] Its rigid, chiral structure is particularly valuable for designing stereoselective molecules in structure-activity relationship (SAR) studies.[2]

The primary challenge and focus of its synthesis lie in controlling the stereochemistry at the C1 position, making asymmetric synthesis a key area of investigation.[3] This guide will explore the foundational methods for constructing this core structure, with an emphasis on the widely adopted Pictet-Spengler reaction.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two principal disconnection points, leading to the most common synthetic strategies:

-

Pictet-Spengler Reaction: This is the most direct and widely used method.[4] The key bond disconnection is between the C1 carbon and the nitrogen atom, and between the C4a and C8a carbons of the aromatic ring. This approach involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization.[5][6]

-

Bischler-Napieralski Reaction: This alternative route involves the cyclization of a β-arylethylamide using a dehydrating agent, which forms a 3,4-dihydroisoquinoline intermediate.[7][8] Subsequent reduction of the imine and introduction of the carboxylic acid group are required. While effective for isoquinoline synthesis, it is a multi-step process for this specific target compared to the Pictet-Spengler approach.[9][10]

Given its efficiency and directness, this guide will concentrate on the Pictet-Spengler synthesis.

The Pictet-Spengler Reaction: Mechanism and Application

The Pictet-Spengler reaction is a cornerstone for THIQ synthesis.[6][11] It proceeds via an intramolecular electrophilic aromatic substitution. The key starting materials are a β-phenethylamine derivative and a carbonyl compound. For the synthesis of this compound, a logical choice of starting materials is 3-methoxytyramine (the phenethylamine component) and glyoxylic acid (the carbonyl component).[12]

Mechanistic Pathway

The reaction mechanism can be broken down into three critical steps:

-

Iminium Ion Formation: The amine group of the β-arylethylamine attacks the carbonyl carbon of the aldehyde (or ketone). Subsequent dehydration under acidic conditions forms a reactive electrophilic iminium ion intermediate.

-

Intramolecular Cyclization: The electron-rich aromatic ring (activated by the methoxy and hydroxy groups) attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step.

-

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.

Caption: Key steps of the Pictet-Spengler cyclization.

Causality of Experimental Choices

-

Starting Materials: 3-Methoxytyramine is selected because it contains the required β-phenethylamine backbone and the C6-methoxy precursor (as a C3-methoxy group on the starting amine).[12] Glyoxylic acid provides the C1 carbon and the desired carboxylic acid functionality in a single step.

-

Acid Catalyst: The reaction is typically performed under acidic conditions (e.g., HCl, H₂SO₄, or TFA). The acid serves two purposes: it catalyzes the formation of the iminium ion and activates the aromatic ring for the subsequent electrophilic attack. The choice and concentration of the acid can influence reaction rates and yields.

-

Solvent and Temperature: The reaction is often conducted in aqueous or alcoholic solvents. The temperature can vary from room temperature to reflux, depending on the reactivity of the substrates. Milder conditions are generally preferred to minimize side reactions.[13]

Detailed Experimental Protocol (Pictet-Spengler Route)

This protocol is a representative procedure based on established methodologies. Researchers should adapt it based on their specific laboratory conditions and scale.

Objective: To synthesize this compound hydrochloride.

Materials:

-

3-Methoxytyramine hydrochloride (1.0 eq)

-

Glyoxylic acid monohydrate (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Activated Carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxytyramine hydrochloride in deionized water.

-

Reagent Addition: To this solution, add glyoxylic acid monohydrate. A slight exotherm may be observed.

-

Acidification & Reflux: Carefully add concentrated hydrochloric acid. Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The crude product may precipitate as the hydrochloride salt. Collect the solid by vacuum filtration and wash with cold isopropanol.

-

-

Purification:

-

Transfer the crude solid to a flask containing methanol. Heat to reflux and add a small amount of activated carbon for decolorization.

-

Hot-filter the solution to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Caption: Workflow from reaction to purified product.

Characterization of the Final Product

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group (singlet ~3.8 ppm), the C1 proton (singlet or triplet, depending on coupling), and the aliphatic protons of the tetrahydroisoquinoline ring (multiplets in the 2.8-3.5 ppm range). |

| ¹³C NMR | Resonances for the carboxylic acid carbon (~170-175 ppm), aromatic carbons (including the methoxy-substituted carbon), the C1 carbon, and the aliphatic carbons of the ring. |

| Mass Spec (MS) | The molecular ion peak corresponding to the free base [M+H]⁺ should be observed at m/z consistent with the molecular formula C₁₁H₁₃NO₃. |

| Melting Point | A sharp melting point consistent with literature values for the hydrochloride salt.[14] |

| Purity (HPLC) | A single major peak indicating high purity (typically >95%).[15] |

Asymmetric Synthesis and Optimization

Achieving high enantioselectivity is often a primary goal. While the direct Pictet-Spengler reaction with achiral starting materials yields a racemic mixture, several strategies exist for asymmetric synthesis:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to either the amine or the carbonyl component can direct the cyclization to favor one diastereomer.[16]

-

Chiral Catalysts: The use of chiral Brønsted acids or other organocatalysts can create a chiral environment that favors the formation of one enantiomer.[3]

-

Enzymatic Reactions: Biocatalysis, using enzymes such as strictosidine synthase analogs, can provide high enantioselectivity under mild conditions.[4][17]

Optimization Considerations:

-

Reaction Concentration: Higher concentrations can sometimes lead to polymerization or side products.

-

Acid Strength: Strongly acidic conditions favor the reaction but can also lead to degradation. A balance must be found.

-

Temperature Control: For sensitive substrates, running the reaction at lower temperatures for a longer duration may improve yields and reduce impurities.[13]

Conclusion

The synthesis of this compound is most effectively achieved via the Pictet-Spengler reaction. This method offers a convergent and efficient route from readily available starting materials like 3-methoxytyramine and glyoxylic acid. Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction conditions. For applications requiring enantiopure material, the incorporation of asymmetric strategies is essential. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and characterize this important medicinal chemistry scaffold.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride [myskinrecipes.com]

- 3. armchemfront.com [armchemfront.com]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. lab-chemicals.com [lab-chemicals.com]

- 15. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

The Biological Potential of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the predicted biological activities of a specific, yet under-researched, derivative: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. While direct experimental data on this compound is limited, this whitepaper will synthesize findings from closely related analogs to build a robust hypothesis of its potential as a neuroprotective and anti-inflammatory agent. We will delve into the mechanistic underpinnings of the THIQ scaffold's bioactivity, propose a comprehensive experimental workflow for its evaluation, and present detailed protocols for key assays, offering a roadmap for researchers and drug development professionals.

Introduction: The Tetrahydroisoquinoline Scaffold as a "Privileged" Motif

The THIQ core is a recurring motif in numerous alkaloids and has been extensively utilized in the design of novel therapeutics.[1][2] Its rigid, three-dimensional structure provides a versatile framework for interacting with a diverse range of biological targets. Derivatives of the THIQ scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, antifungal, and neuroprotective effects.[3][4] The specific substitutions on the isoquinoline ring system play a critical role in modulating the biological potential of these compounds.[4]

The subject of this guide, this compound, possesses two key functional groups: a methoxy group at the 6-position and a carboxylic acid at the 1-position. The methoxy group is known to enhance solubility and bioavailability, which are advantageous properties in drug development.[1] The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule to specific receptor sites. This unique combination of features suggests a strong potential for targeted biological activity.

Inferred Biological Activity from Structurally Related Analogs

In the absence of direct studies on this compound, we can infer its likely biological activities by examining its close structural relatives.

Potent Anti-inflammatory and Analgesic Properties

A compelling case for the anti-inflammatory potential of our target compound comes from the study of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This analog demonstrated pronounced analgesic and anti-inflammatory activity in preclinical models.[4][5][6] In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect 3.3 times greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[4][5]

Table 1: Comparative Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Anti-inflammatory Effect vs. Control | Fold-change vs. Diclofenac Sodium |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl | 0.5 | Significant Reduction in Paw Edema | 3.3x more potent |

| Diclofenac Sodium | 10 | Significant Reduction in Paw Edema | 1x |

Data synthesized from studies on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.[4][5]

The presence of the 6-methoxy group in our target compound, similar to the 6,7-dimethoxy substitution in this active analog, suggests a high probability of similar anti-inflammatory properties. The carboxylic acid at the 1-position may further enhance this activity, as this functional group is a key feature of many NSAIDs.[7]

Predicted Neuroprotective Mechanisms

The THIQ scaffold is strongly associated with neuroprotective effects. Endogenous amines such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties in models of Parkinson's disease.[8][9] These compounds have been shown to protect dopaminergic neurons from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[8]

The proposed mechanisms for this neuroprotection are multifaceted and include:

-

Monoamine Oxidase (MAO) Inhibition: By reversibly inhibiting MAO, these compounds can prevent the breakdown of dopamine, thereby reducing the formation of reactive oxygen species.[8][9]

-

Free Radical Scavenging: THIQ derivatives can directly neutralize harmful free radicals, mitigating oxidative stress in neuronal cells.[9]

-

Antagonism of the Glutamatergic System: Some THIQs can inhibit glutamate-induced excitotoxicity, a key pathway in neuronal cell death.[9]

Furthermore, the structurally related compound 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) has been shown to stimulate neurogenesis in an in vitro model of neural stem cells.[10] This suggests that the 6-methoxy tetrahydro-heterocyclic core may play a role in neuronal regeneration.

Given these precedents, it is highly probable that this compound will exhibit neuroprotective properties through similar mechanisms.

Proposed Experimental Workflow for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic experimental workflow is proposed. This workflow is designed to be a self-validating system, starting with in vitro assays and progressing to more complex cell-based and in vivo models.

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

Causality: To determine if the compound's anti-inflammatory effects are mediated through the cyclooxygenase pathway, a common mechanism for NSAIDs.

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).

-

Perform the assay according to the manufacturer's instructions, testing a range of compound concentrations against recombinant human COX-1 and COX-2 enzymes.

-

Use celecoxib and ibuprofen as positive controls for COX-2 and non-selective COX inhibition, respectively.

-

Measure the colorimetric product at the specified wavelength using a plate reader.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

Cell-Based Neuroprotection Assay: 6-OHDA-induced Toxicity in SH-SY5Y Cells

Causality: To assess the compound's ability to protect a human dopaminergic neuroblastoma cell line from a neurotoxin relevant to Parkinson's disease.

Methodology:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.

-

Incubate for an additional 24 hours.

-

Assess cell viability using the MTT assay. Read absorbance at 570 nm.

-

Calculate the percentage of neuroprotection relative to the 6-OHDA-treated control.

Predicted Signaling Pathway Modulation

Based on the activities of its analogs, this compound is predicted to modulate key signaling pathways involved in inflammation and neuronal survival.

Caption: Predicted modulation of inflammatory and neurodegenerative signaling pathways by this compound.

Conclusion and Future Directions

While direct experimental evidence remains to be established, a comprehensive analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a dual-action anti-inflammatory and neuroprotective agent. Its "privileged" THIQ scaffold, combined with favorable pharmacokinetic properties conferred by the methoxy group and potential for strong target interactions via the carboxylic acid moiety, makes it a compelling lead for drug discovery programs targeting neurodegenerative diseases with an inflammatory component, such as Parkinson's and Alzheimer's disease.

The experimental workflows and protocols outlined in this guide provide a clear and logical path for elucidating the precise biological activities and mechanisms of action of this compound. Future research should focus on the proposed in vitro and cell-based assays, followed by validation in appropriate animal models. A thorough investigation of its structure-activity relationship, by synthesizing and testing related analogs, will also be crucial in optimizing its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives"

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives

Introduction: The Privileged Scaffold of Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1][2] This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[3] The inherent conformational rigidity of the THIQ ring system, combined with the potential for stereogenic centers, allows for the precise spatial orientation of functional groups, which is critical for specific molecular recognition and biological activity.

Significance in Medicinal Chemistry

THIQ derivatives have demonstrated a remarkable diversity of pharmacological effects, including neuroprotective, anticonvulsant, anti-inflammatory, antiviral, antifungal, and anticancer properties.[2][3][4] The therapeutic potential of this scaffold is underscored by the existence of several marketed drugs containing the THIQ moiety.[4] The continuous exploration of novel THIQ analogs remains a vibrant area of research for the development of new therapeutic agents.[2]

The Emergence of this compound Derivatives

Within the broad family of THIQs, derivatives of this compound have garnered significant attention. The presence of the methoxy group at the 6-position can enhance crucial pharmacokinetic properties such as solubility and bioavailability.[5] The carboxylic acid functionality at the 1-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have shown particular promise in the fields of neuroprotection and epilepsy.[6][7] This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthetic Strategies: Accessing the Core Structure

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired stereochemistry and the nature of the substituents on the aromatic ring and at the 1-position.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines.[8][9] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[9][10][11]

The reaction proceeds through the formation of a Schiff base intermediate from the β-arylethylamine and the carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[10] The presence of electron-donating groups on the aromatic ring, such as the 6-methoxy group, facilitates this cyclization step.[10]

Caption: General workflow of the Pictet-Spengler reaction.

A general procedure for the Pictet-Spengler synthesis of a 1-substituted-6-methoxy-1,2,3,4-tetrahydroisoquinoline is as follows:

-

Schiff Base Formation: Dissolve the β-(3-methoxyphenyl)ethylamine and the desired aldehyde or ketone in a suitable solvent (e.g., toluene, methanol).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Diastereoselective Synthesis: The Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

For the synthesis of enantiomerically pure this compound derivatives, a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization has proven to be a powerful strategy.[1][12][13][14] This approach allows for the introduction of a chiral center at the 1-position with good to excellent diastereoselectivity.[15][16]

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (in this case, glyoxylic acid), and a boronic acid to form an α-amino acid.[1][16] By using a chiral amine, the stereochemistry of the newly formed α-amino acid can be controlled. The resulting amino acid is then subjected to a Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline ring system.[12][14]

Caption: Diastereoselective synthesis workflow.

A representative protocol for the diastereoselective synthesis is as follows[1][13][14]:

-

Petasis Reaction:

-

To a solution of the chiral amine (e.g., (R)-phenylglycinol derivative) in a suitable solvent (e.g., dichloromethane), add the boronic acid and glyoxylic acid.

-

Stir the reaction at room temperature until completion.

-

The resulting intermediate, often a morpholinone derivative, can be isolated and purified.[1][12]

-

-

Pomeranz–Fritsch–Bobbitt Cyclization:

-

Reduction and Deprotection:

-

The cyclized product is then hydrogenated, often using a palladium on carbon (Pd/C) catalyst, to reduce the resulting imine and/or remove protecting groups.[3]

-

-

Isolation:

-

After filtration of the catalyst, the final product is isolated, often as a hydrochloride salt.[3]

-

Other Synthetic Methodologies

The Ugi three-component reaction, involving a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid, can also be employed to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, specifically as N-substituted carboxamides.[15] However, hydrolysis of these amides to the corresponding carboxylic acids can lead to racemization.[15]

Pharmacological Landscape: A Spectrum of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, with the most significant findings in the areas of neuroprotection and anticonvulsant effects.

Neuroprotective and Anti-Parkinsonian Effects

Several studies have highlighted the neuroprotective potential of tetrahydroisoquinoline derivatives.[6][17] These compounds are of particular interest for neurodegenerative disorders like Parkinson's disease, where oxidative stress and dopaminergic neuron degeneration are key pathological features.[17]

The neuroprotective effects of some THIQ derivatives are attributed to their ability to reduce the formation of free radicals.[6] For instance, 1-methyl-THIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in the substantia nigra.[6] This antioxidant activity is thought to prevent the degeneration of cell membranes and protect dopaminergic neurons.[6] Some isoquinoline alkaloids also exert neuroprotective effects by modulating signaling pathways such as PI3K-AKT and NF-kB, and by inhibiting the production of pro-inflammatory mediators like TNF-α.[18]

Caption: Proposed neuroprotective mechanism of THIQ derivatives.

| Compound | Model | Effect | Reference |

| 1-Methyl-THIQ | MPTP-induced toxicity in rats | Inhibited decrease in dopaminergic firing; suppressed TBARS formation | [6] |

| (R)-1-Methyl-THIQ | TIQ-induced bradykinesia | Potent inhibitor of bradykinesia; prevented loss of TH-positive cells | [17] |

| Dauricine | Alzheimer's disease models | Reduced Aβ accumulation; anti-apoptotic and antioxidant effects | [2] |

| Oleracein E | Rotenone-induced Parkinson's disease models | Neuroprotection against rotenone-induced toxicity | [2] |

Anticonvulsant Properties

A significant body of research has focused on the anticonvulsant activity of THIQ derivatives.[7][19][20] These compounds have shown efficacy in various seizure models, including those induced by audiogenic stimuli, maximal electroshock (MES), and pentylenetetrazole (PTZ).[7]

Unlike conventional antiepileptic drugs that often target GABAergic neurotransmission, many anticonvulsant THIQ derivatives act as non-competitive antagonists of AMPA/kainate receptors.[7] This mechanism is supported by their ability to protect against seizures induced by AMPA and kainate, while being ineffective against NMDA-induced seizures.[7]

SAR studies have provided insights into the structural features required for anticonvulsant activity. For N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the presence of an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring was associated with higher anticonvulsant activity and a longer duration of action.[7]

| Compound ID | Substituents | Anticonvulsant Activity | Reference |

| THIQ-10c | N-acetyl, 1-(4-chlorophenyl) | High activity in audiogenic seizure model; long-lasting protection | [7] |

| Compound 6 | 1-(aryl with Br, OMe, OH) | 90% survival in nicotine-induced seizure model at 0.1 mg/kg | [19] |

| Compounds 20 & 25 | 1-(aryl with Br and OH at C-2' and C-3') | Highest activity against strychnine-induced seizures; 90% survival | [19] |

Potential in Other Therapeutic Areas

The versatile THIQ scaffold has also shown promise in a variety of other therapeutic applications.

The broad-spectrum biological activity of THIQs extends to anti-inflammatory, antiviral, and antifungal effects.[3][5] For instance, certain N-substituted THIQ analogs have demonstrated potent antifungal activity against various fungal species, with MIC values in the low microgram per milliliter range.[2]

Hybrid compounds incorporating a tetrahydroisoquinoline moiety have exhibited strong antitumor effects.[4] Additionally, the neuroprotective properties of some THIQ derivatives, as mentioned earlier, also position them as potential candidates for the treatment of Alzheimer's disease.[4]

Analytical Characterization

The structural elucidation and purity assessment of this compound derivatives rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the core structure and the position of substituents. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, characteristic signals include intense singlets for the methoxy groups around 3.8 ppm in the 1H NMR spectrum and signals for the aromatic carbons between 109-148 ppm in the 13C NMR spectrum.[21]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identification and purity analysis. The fragmentation patterns in the mass spectrum provide a fingerprint for the molecule.[21]

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is the method of choice for accurate purity determination and for the analysis of complex mixtures.

Future Perspectives and Drug Development Opportunities

The this compound scaffold represents a highly promising starting point for the development of new therapeutics, particularly for neurological disorders. The established synthetic routes allow for the generation of diverse chemical libraries, which can be screened for activity against a wide range of biological targets.

Future research efforts should focus on:

-

Optimization of Pharmacokinetic Properties: While the 6-methoxy group can improve solubility, further modifications may be necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification and Mechanism of Action Studies: For many of the observed biological activities, the precise molecular targets and downstream signaling pathways remain to be fully elucidated.

-

Exploration of New Therapeutic Areas: The broad-spectrum activity of THIQs suggests that derivatives of this compound may have untapped potential in areas such as infectious diseases and oncology.

By leveraging the principles of medicinal chemistry and continuing to explore the rich pharmacology of this privileged scaffold, the scientific community is well-positioned to translate the therapeutic potential of these compounds into novel clinical candidates.

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. organicreactions.org [organicreactions.org]

- 12. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]

- 13. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. [iris.unicz.it]

- 21. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid and Its Analogs

This technical guide provides an in-depth analysis of the spectroscopic data expected for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will leverage data from the closely related and well-characterized analog, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, to provide a robust predictive framework for researchers. This approach is a common and valuable strategy in chemical research for the characterization of novel or less-studied compounds.

Introduction: The Significance of Tetrahydroisoquinolines

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2] Their derivatives are of significant interest in medicinal chemistry and drug development, acting as scaffolds for novel therapeutic agents.[3][4] Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of newly synthesized THIQ derivatives like this compound.

This guide will delve into the key spectroscopic techniques used for the structural elucidation of this class of compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure of our target compound and its primary analog.

Caption: A diagram illustrating the target compound and its structural analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Aromatic protons |

| ~4.5-4.8 | s | 1H | H-1 |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.4-3.6 | m | 1H | H-3 |

| ~2.9-3.1 | m | 2H | H-4 |

| - | br s | 1H | -NH |

| - | br s | 1H | -COOH |

Note: This is a predicted spectrum based on known chemical shifts for similar structures.

Reference ¹H NMR Data for (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (400 MHz, D₂O) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.15 | s | - | 1H | H-8 |

| 6.85 | s | - | 1H | H-5 |

| 4.86 | s | - | 1H | H-1 |

| 3.87 | s | - | 3H | 7-OCH₃ |

| 3.84 | s | - | 3H | 6-OCH₃ |

| 3.58 | td | 6.3, 12.9 | 1H | H-3 |

| 3.44 | td | 6.4, 12.7 | 1H | H-3 |

| 2.99 | t | 6.3 | 2H | H-4 |

Expert Interpretation:

The ¹H NMR data for the dimethoxy analog provides a solid foundation for predicting the spectrum of the target compound. The aromatic region will be slightly different due to the altered substitution pattern. The key singlet for the proton at the C-1 position is expected to be a prominent feature. The methoxy group protons will appear as a sharp singlet around 3.8 ppm. The protons on the tetrahydroisoquinoline ring system (at C-3 and C-4) will exhibit complex splitting patterns (triplets and multiplets) due to coupling with each other. The acidic proton of the carboxylic acid and the amine proton are often broad and may exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~158 | Aromatic C-O |

| ~110-130 | Aromatic C-H and C-C |

| ~60 | C-1 |

| ~55 | -OCH₃ |

| ~40 | C-3 |

| ~25 | C-4 |

Note: This is a predicted spectrum based on known chemical shifts for similar structures.

Reference ¹³C NMR Data for (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (100 MHz, D₂O) [5]

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O (Carboxylic Acid) |

| 150.9 | Aromatic C-O |

| 149.8 | Aromatic C-O |

| 127.3 | Aromatic C |

| 123.1 | Aromatic C |

| 114.3 | Aromatic C-H |

| 113.4 | Aromatic C-H |

| 61.1 | C-1 |

| 58.5 | -OCH₃ |

| 58.5 | -OCH₃ |

| 42.7 | C-3 |

| 27.0 | C-4 |

Expert Interpretation:

The ¹³C NMR spectrum is characterized by the downfield signal of the carboxylic acid carbonyl carbon around 175 ppm. The aromatic carbons will appear in the 110-150 ppm region, with the carbons attached to the methoxy groups being the most deshielded. The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) and the methoxy carbon will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: A streamlined workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 207.0844 (for C₁₁H₁₃NO₃)

-

Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 162.

Reference Mass Spectrometry Data for a Related Compound:

For Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate, a prominent peak is observed at m/z 192, which corresponds to the loss of the ester group.[6]

Expert Interpretation:

In electron ionization (EI) mass spectrometry, the molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A characteristic fragmentation pathway for this molecule would be the loss of the carboxylic acid group via alpha-cleavage, resulting in a stable benzylic cation.

Experimental Protocol for Mass Spectrometry

Caption: A general workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 3400-3300 | N-H stretch (Amine) |

| 3000-2850 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Aryl Ether) |

Reference IR Data for a Related Compound:

FT-IR data for similar heterocyclic compounds show characteristic peaks for N-H stretching (around 3400-3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and aromatic C=C stretching.[7]

Expert Interpretation:

The IR spectrum of this compound will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. The sharp N-H stretch of the secondary amine will also be present in this region. The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent feature around 1700 cm⁻¹. The presence of the aromatic ring and the ether linkage will also give rise to characteristic absorptions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of a close structural analog and fundamental principles of spectroscopy. By understanding the expected NMR, MS, and IR data, researchers can confidently characterize this and other related tetrahydroisoquinoline derivatives, ensuring the integrity and success of their research and development endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate | C13H17NO4 | CID 606044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound of significant interest for its potential therapeutic applications, particularly in the realms of neuroinflammation and neurodegeneration. While direct mechanistic studies on this specific molecule are nascent, this document synthesizes the available evidence from closely related analogs and the broader THIQ class to propose a plausible mechanism of action. We present a detailed, evidence-based hypothesis centered on the modulation of microglial activation and subsequent neuroinflammatory pathways. Furthermore, we provide a comprehensive suite of validated experimental protocols to rigorously test this hypothesis, empowering researchers to elucidate the precise molecular interactions and cellular effects of this promising compound.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The THIQ nucleus is a cornerstone of alkaloid chemistry and has been extensively explored for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, anti-cancer, and anti-viral activities.[1][2][3] The subject of this guide, this compound, combines the core THIQ structure with two key functional groups: a methoxy group at the 6-position and a carboxylic acid at the 1-position. The methoxy group is known to potentially enhance solubility and bioavailability, which are critical advantages in the development of therapeutic agents.[2]

Despite the synthetic accessibility of this compound, a detailed understanding of its mechanism of action at the molecular and cellular level remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a scientifically grounded, testable hypothesis based on compelling evidence from a structurally similar analog.

A Proposed Mechanism of Action: Attenuation of Microglial-Mediated Neuroinflammation

Based on studies of closely related THIQ derivatives, we hypothesize that this compound exerts neuroprotective and anti-inflammatory effects primarily through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. While essential for synaptic pruning and removal of cellular debris, their chronic or excessive activation contributes significantly to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

A key study on the analog, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetarhydroisoquinoline (AMTIQ), demonstrated its ability to protect dopaminergic neurons by suppressing the neuroinflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[4] Specifically, AMTIQ was found to lower the production of nitric oxide (NO) and tetrahydrobiopterin (BH4) and to downregulate the gene expression of two critical enzymes: inducible nitric oxide synthase (iNOS) and GTP cyclohydrolase I (GCH1).[4]

Extrapolating from these findings, we propose the following mechanism for this compound:

-

Inhibition of Pro-inflammatory Signaling: In response to inflammatory stimuli such as LPS, microglia activate intracellular signaling cascades, most notably the NF-κB pathway, which is a master regulator of pro-inflammatory gene expression. We propose that the compound interferes with this signaling cascade, potentially by inhibiting the phosphorylation and subsequent degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus.

-

Downregulation of Key Pro-inflammatory Enzymes: By inhibiting NF-κB activation, the compound would lead to the transcriptional repression of key pro-inflammatory genes, including Nos2 (encoding iNOS) and Gch1 (encoding GCH1).

-

Reduction of Neurotoxic Mediators: The downregulation of iNOS and GCH1 would have two major downstream consequences:

-

A decrease in the production of nitric oxide (NO), a highly reactive free radical that can cause neuronal damage at high concentrations.

-

A reduction in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for iNOS. While BH4 is necessary for NO production, its overproduction in inflammatory setting can contribute to oxidative stress.

-

This proposed mechanism is depicted in the signaling pathway diagram below.

Caption: Proposed anti-inflammatory mechanism in microglia.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of in vitro experiments using a microglial cell model is essential. The murine BV-2 microglial cell line serves as a robust and reproducible model, though primary microglia cultures can be used for confirmation.

General Experimental Workflow

The overall workflow to test the hypothesis involves culturing microglial cells, stimulating them with LPS in the presence or absence of the test compound, and then analyzing various endpoints related to the proposed pathway.

Caption: General workflow for in vitro validation studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and provide a framework for conducting the validation experiments.

Protocol 1: BV-2 Microglial Cell Culture and Treatment

-

Rationale: To establish a consistent cell model for studying the inflammatory response.

-

Methodology:

-

Culture BV-2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into appropriate culture plates (e.g., 96-well for viability/Griess, 12-well for RNA/protein) and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for qPCR, 24 hours for Griess assay and Western blot).

-

Protocol 2: Nitric Oxide Measurement (Griess Assay)

-

Rationale: To quantify the production of NO, a key downstream product of iNOS activity.

-

Methodology:

-

After the 24-hour treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[5][6]

-

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)

-

Rationale: To measure the mRNA levels of key genes in the proposed pathway (Nos2, Gch1) and other pro-inflammatory markers (Tnf, Il1b).

-

Methodology:

-

After a 6-hour treatment period, wash cells with PBS and lyse them directly in the culture well using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for mouse Nos2, Gch1, Tnf, Il1b, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-treated control group.[7][8]

-

Protocol 4: Protein Expression Analysis (Western Blot)

-

Rationale: To determine the protein levels of iNOS and to assess the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

-

Methodology:

-

After a 24-hour treatment period, wash cells with ice-cold PBS and scrape them into a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against iNOS, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity using densitometry software.[9][10][11]

-

Data Interpretation and Expected Outcomes

The data generated from these experiments will provide a comprehensive picture of the compound's effect on the proposed pathway. The expected outcomes that would support our hypothesis are summarized below.

| Assay | LPS Only Treatment | Compound + LPS Treatment (Expected Outcome) | Scientific Rationale |

| Griess Assay | High Nitric Oxide (NO) levels | Dose-dependent decrease in NO levels | Indicates inhibition of iNOS activity or expression. |

| qPCR | High mRNA levels of Nos2, Gch1, Tnf, Il1b | Dose-dependent decrease in mRNA levels of these genes | Suggests transcriptional repression of pro-inflammatory genes. |

| Western Blot | High protein levels of iNOS and phospho-NF-κB p65 | Dose-dependent decrease in iNOS and phospho-NF-κB p65 levels | Confirms inhibition of iNOS protein expression and upstream NF-κB signaling. |

Broader Implications and Future Directions

Confirmation of the proposed anti-inflammatory and neuroprotective mechanism of action for this compound would position it as a strong candidate for further development as a therapeutic for neurodegenerative diseases characterized by a significant neuroinflammatory component.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular target(s) of the compound within the NF-κB signaling pathway through techniques such as pull-down assays or thermal shift assays.

-

In Vivo Efficacy: Validating the anti-inflammatory and neuroprotective effects in animal models of neurodegeneration (e.g., LPS-induced neuroinflammation model or a transgenic mouse model of Alzheimer's or Parkinson's disease).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the compound's therapeutic window.

By systematically pursuing these lines of investigation, the full therapeutic potential of this compound can be realized, potentially leading to novel treatments for debilitating neurological disorders.

References

- 1. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microglia are the major cellular source of iNOS during experimental herpes encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a versatile heterocyclic compound that holds significant promise in medicinal chemistry and drug discovery. As a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is a "privileged structure" in pharmacology, this molecule serves as a valuable building block for the synthesis of a wide array of biologically active compounds. The presence of the methoxy and carboxylic acid functional groups provides handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential pharmacological applications of this compound, with a focus on providing actionable insights for researchers in the field.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a ubiquitous structural motif found in numerous natural products, particularly alkaloids, and synthetic molecules with a broad spectrum of biological activities.[1][2] THIQ derivatives have demonstrated a remarkable range of pharmacological effects, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and neuroprotective activities.[3][4] This wide-ranging bioactivity has established the THIQ skeleton as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The introduction of a carboxylic acid at the 1-position and a methoxy group at the 6-position of the THIQ ring system, as in this compound, offers several advantages for drug design. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets and can be readily converted to esters, amides, and other functional groups to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can enhance metabolic stability and influence the electronic properties of the aromatic ring, which can be critical for receptor binding.[5]

This guide will delve into the key aspects of this compound, providing a foundation for its application in synthetic and medicinal chemistry.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of analogous compounds, particularly the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, provide a clear and reliable roadmap.[1][6][7][8] The primary strategies for constructing the tetrahydroisoquinoline-1-carboxylic acid core involve well-established named reactions in organic chemistry.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points towards two main strategies: the Pictet-Spengler reaction and a combination of the Petasis reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization.

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. [PDF] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: Application Notes and Protocols

Introduction: The Significance of a Privileged Scaffold

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-MeO-THIQ-1-COOH) and its analogs represent a class of constrained α-amino acids that are of significant interest to researchers in medicinal chemistry and drug development. The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. This makes enantiomerically pure THIQ derivatives, such as the title compound, highly valuable as chiral building blocks for the synthesis of complex natural products and novel pharmaceutical agents. Their applications span a wide range of therapeutic areas, including antiviral, antitumor, and anti-inflammatory treatments[1].

This guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of 6-MeO-THIQ-1-COOH, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore organocatalytic and biocatalytic variations of the Pictet-Spengler reaction, as well as a diastereoselective approach utilizing a chiral auxiliary, providing researchers with a comprehensive toolkit for accessing this important molecule.

Strategic Overview: Pathways to Enantiopure 6-MeO-THIQ-1-COOH

The asymmetric construction of the C1-stereocenter of the tetrahydroisoquinoline core is the critical challenge. Three robust strategies have emerged as the most effective methods to achieve high enantioselectivity.

Caption: Figure 1. Overview of primary synthetic strategies.

Strategy 1: The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Achieving asymmetry relies on conducting this cyclization within a chiral environment.

1A. Organocatalytic Asymmetric Pictet-Spengler Reaction

This approach utilizes small, chiral organic molecules as catalysts to control the stereochemical outcome. Chiral phosphoric acids (CPAs), derived from BINOL, are particularly effective.

Mechanistic Insight: The power of a chiral phosphoric acid catalyst lies in its ability to act as a bifunctional catalyst.[2] It protonates the imine formed from the condensation of the amine and glyoxylic acid, generating a more electrophilic iminium ion. Simultaneously, the chiral phosphate anion forms a tightly organized, hydrogen-bonded ion pair with this iminium ion.[3][4] This rigid, chiral environment dictates the facial selectivity of the subsequent nucleophilic attack by the aromatic ring, leading to high enantioselectivity.[2][5] The bulky groups on the BINOL backbone of the catalyst effectively shield one face of the iminium ion, allowing the cyclization to occur preferentially from the other face.[2]

Caption: Figure 2. Mechanism of CPA-catalyzed reaction.

Protocol 1A: Organocatalytic Synthesis

-

Materials:

-

2-(3-Methoxyphenyl)ethylamine

-

Glyoxylic acid monohydrate

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-methoxyphenyl)ethylamine (1.0 eq) and toluene (0.2 M).

-

Add glyoxylic acid monohydrate (1.1 eq) and anhydrous MgSO₄ (2.0 eq).

-

Stir the resulting suspension at room temperature for 1 hour to facilitate imine formation.

-

Add the chiral phosphoric acid catalyst, (R)-TRIP (5 mol%).

-

Heat the reaction mixture to 50 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the MgSO₄.

-

Quench the reaction by adding saturated NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield the desired product.

-

Validation: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

-

1B. Biocatalytic Asymmetric Pictet-Spengler Reaction

This strategy leverages the exquisite stereoselectivity of enzymes. Norcoclaurine synthase (NCS) is an enzyme that naturally catalyzes a Pictet-Spengler reaction to produce (S)-norcoclaurine, a key intermediate in benzylisoquinoline alkaloid biosynthesis.[6]

Mechanistic Insight: The active site of NCS provides a precisely organized chiral pocket. It binds the dopamine-derived substrate and the aldehyde in a specific orientation. Key amino acid residues facilitate the condensation and subsequent stereoselective cyclization.[6] While the natural substrate is dopamine, studies have shown that NCS exhibits a relaxed substrate specificity and can accept a variety of amine and aldehyde components, making it a powerful tool for synthesizing unnatural, optically active tetrahydroisoquinolines.[6][7][8] This method offers exceptionally high enantioselectivity under mild, aqueous conditions.

Protocol 1B: Biocatalytic Synthesis

-

Materials:

-

Lyophilized Norcoclaurine Synthase (NCS), e.g., from Coptis japonica expressed in E. coli

-

2-(3-Methoxyphenyl)ethylamine

-

Glyoxylic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Sodium ascorbate

-

Acetonitrile (MeCN)

-

-

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing HEPES buffer (pH 7.5).

-

Add 2-(3-methoxyphenyl)ethylamine (e.g., 5 mM final concentration) and sodium ascorbate (e.g., 5 mM final concentration, to prevent oxidation).

-

Add the purified, lyophilized NCS enzyme (e.g., 0.5 mg/mL final concentration).[9]

-

Initiate the reaction by adding glyoxylic acid (e.g., 7.5 mM final concentration). A small amount of MeCN (e.g., 5% v/v) can be used to aid substrate solubility.[10]

-

Incubate the reaction at 37 °C with gentle agitation (e.g., 800 rpm) for 24 hours.[9][10]

-

Monitor the reaction by HPLC analysis against a racemic standard.

-

Upon completion, terminate the reaction (e.g., by adding an organic solvent like ethyl acetate or by acidification).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify as described in Protocol 1A.

-

Validation: Confirm the product's enantiomeric excess via chiral HPLC. The stereochemistry is typically (S) based on the known mechanism of NCS.[6]

-

Strategy 2: Diastereoselective Synthesis via Chiral Auxiliary

An alternative to direct asymmetric catalysis is a diastereoselective approach. This multi-step method involves coupling the achiral amine precursor to a chiral auxiliary, performing a key bond-forming reaction that is directed by the auxiliary, and then cleaving the auxiliary to reveal the enantioenriched product. A powerful sequence for this involves a Petasis reaction followed by a Pomeranz-Fritsch-Bobbitt (PFB) cyclization.[11][12]

Mechanistic Insight:

-

Petasis Reaction: A chiral amino alcohol (the auxiliary) is reacted with 3,4-dimethoxy-phenyl boronic acid and glyoxylic acid. This three-component reaction forms a new stereocenter, with the stereochemistry dictated by the chiral auxiliary, yielding a diastereomerically enriched morpholinone derivative.[11][12]

-

Pomeranz-Fritsch-Bobbitt Cyclization: The resulting morpholinone is then subjected to acid-catalyzed cyclization. The acetal is activated, and the electron-rich aromatic ring attacks the resulting oxocarbenium ion intramolecularly.[13] Subsequent reduction and cleavage of the auxiliary yield the final tetrahydroisoquinoline-1-carboxylic acid. The stereochemical information installed during the Petasis step is retained throughout the sequence.[14]

Protocol 2: Diastereoselective Synthesis (Conceptual Steps)

-

Step 1: Petasis Borono-Mannich Reaction

-

React a chiral aminoacetaldehyde acetal (derived from an amino alcohol like (R)-phenylglycinol) with (3,4-dimethoxyphenyl)boronic acid and glyoxylic acid.[11][12]

-

This reaction typically proceeds in a solvent like ethanol at elevated temperatures.

-

The key is the formation of a diastereomerically enriched N-substituted amino acid, which often cyclizes in situ to a morpholinone derivative.[12] The diastereomers can be separated at this stage by chromatography.

-

-

Step 2: Pomeranz-Fritsch-Bobbitt Cyclization

-

Step 3: Auxiliary Cleavage

-

Remove the chiral auxiliary, typically via catalytic hydrogenation (e.g., using H₂ and Pd/C), which cleaves the benzylic C-N bond of the phenylglycinol-derived auxiliary.[14] This unmasks the secondary amine of the THIQ ring and yields the final product.

-

Data Summary and Comparison

| Strategy | Key Reagent(s) | Typical e.e. / d.r. | Yield | Advantages | Disadvantages |

| Organocatalytic Pictet-Spengler | Chiral Phosphoric Acid (e.g., (R)-TRIP) | 85-95% e.e.[15][16] | Moderate to Good | Direct C-H functionalization; broad substrate scope; catalyst is recyclable. | Catalyst can be expensive; may require careful optimization of conditions. |

| Biocatalytic Pictet-Spengler | Norcoclaurine Synthase (NCS) | >98% e.e.[6] | Good to Excellent | Exceptionally high stereoselectivity; mild, aqueous conditions; environmentally friendly. | Requires enzyme production/purification; substrate scope can be limited. |

| Diastereoselective (Petasis/PFB) | Chiral Auxiliary (e.g., (R)-phenylglycinol) | >90% d.r.[11][14] | Good (overall) | Robust and reliable; allows for separation of diastereomers to achieve high purity. | Multi-step sequence; requires stoichiometric chiral auxiliary; more complex. |

Conclusion for the Practicing Scientist

The choice of synthetic strategy for preparing enantiopure this compound depends on the specific needs and resources of the laboratory.

-

For rapid, direct access and methodological exploration, the organocatalytic Pictet-Spengler reaction offers a powerful and increasingly predictable solution.

-

When the highest possible enantiopurity is paramount and green chemistry principles are a priority, the biocatalytic NCS-mediated approach is unparalleled, provided the substrate is accepted by the enzyme.

-

For large-scale, robust syntheses where a multi-step sequence is acceptable, the diastereoselective approach offers a reliable pathway that allows for purification of intermediates to ensure exceptionally high final product purity.

Each method provides a scientifically sound and validated route to this valuable building block, empowering further research and development in the creation of novel, biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet-Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Biocatalytic production of tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Pictet-Spengler Reaction: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals

Abstract